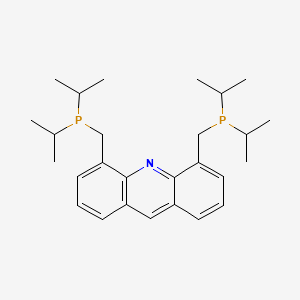4,5-Bis-(di-i-propylphosphinomethyl)acridine
CAS No.: 1101230-28-7
Cat. No.: VC8357670
Molecular Formula: C27H39NP2
Molecular Weight: 439.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1101230-28-7 |
|---|---|
| Molecular Formula | C27H39NP2 |
| Molecular Weight | 439.6 g/mol |
| IUPAC Name | [5-[di(propan-2-yl)phosphanylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphane |
| Standard InChI | InChI=1S/C27H39NP2/c1-18(2)29(19(3)4)16-24-13-9-11-22-15-23-12-10-14-25(27(23)28-26(22)24)17-30(20(5)6)21(7)8/h9-15,18-21H,16-17H2,1-8H3 |
| Standard InChI Key | YXTJIJKGZFUNGW-UHFFFAOYSA-N |
| SMILES | CC(C)P(CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3CP(C(C)C)C(C)C)C(C)C |
| Canonical SMILES | CC(C)P(CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3CP(C(C)C)C(C)C)C(C)C |
Introduction
Molecular Structure and Physicochemical Properties
Core Architecture and Bonding Characteristics
4,5-Bis-(di-i-propylphosphinomethyl)acridine features an acridine backbone—a planar heteroaromatic system comprising three fused benzene rings with a central nitrogen atom. At the 4- and 5-positions of this scaffold, two di-i-propylphosphinomethyl (-CH₂P(i-Pr)₂) groups are appended, creating a meridional tridentate coordination environment (Figure 1). The phosphine donors exhibit a cone angle of approximately 160°, imparting steric bulk that stabilizes low-coordinate metal centers while permitting substrate access .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₃₉NP₂ | |
| Molecular Weight | 439.55 g/mol | |
| CAS Registry Number | 25136531 | |
| X-ray Crystallography | Confirms meridional geometry | |
| Solubility | Soluble in THF, DCM, toluene |
The ligand’s electronic structure is marked by strong σ-donor and moderate π-acceptor capabilities, derived from the electron-rich i-propylphosphine groups. Nuclear magnetic resonance (¹H, ³¹P) and infrared spectroscopy reveal distinct shifts for the acridine C-H (δ ≈ 8.5–9.0 ppm) and P–C (ν ≈ 650 cm⁻¹) vibrations, consistent with its hybrid aromatic-phosphine character .
Steric and Electronic Tuning
Variations in the phosphine substituents (e.g., i-propyl vs. tert-butyl) modulate the ligand’s steric profile and metal-binding affinity. Computational studies using density functional theory (DFT) indicate that the di-i-propyl groups optimize a balance between steric protection and catalytic site accessibility, enabling selective substrate binding without excessive congestion . This tunability underpins the ligand’s adaptability across diverse metal-catalyzed transformations.
Synthetic Methodologies
Stepwise Assembly of the Acridine Core
The acridine backbone is typically synthesized via Friedländer condensation of 2-aminobenzaldehyde derivatives with ketones, followed by cyclodehydration. Subsequent functionalization at the 4- and 5-positions employs Ullmann-type coupling or nucleophilic aromatic substitution to introduce phosphinomethyl groups .
Phosphinomethylation Strategies
A representative synthesis involves treating 4,5-dibromoacridine with in-situ-generated sodium phosphide (NaPH₂) under inert atmosphere, followed by alkylation with i-propyl iodide:
Key Reaction Parameters
-
Temperature: -78°C to 25°C (prevents phosphine oxidation)
-
Solvent: Anhydrous tetrahydrofuran (THF)
Purification and Characterization
Recrystallization from hexane/toluene mixtures yields analytically pure ligand as a yellow crystalline solid. Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 439.55, while ³¹P NMR exhibits a singlet at δ 18.7 ppm, indicative of equivalent phosphorus environments .
Applications in Homogeneous Catalysis
Milstein Acridine Catalyst: Synthesis and Performance
Reaction of 4,5-bis-(di-i-propylphosphinomethyl)acridine with RuCl₃·xH₂O under CO atmosphere produces the chlorocarbonylhydrido ruthenium(II) complex—the Milstein Acridine Catalyst (MAC) :
Table 2: Catalytic Applications of MAC
Mechanistic Insights: Ligand-Metal Cooperation
MAC operates via a unique cooperative mechanism where the acridine ligand undergoes reversible dearomatization during catalysis. For example, in alcohol dehydrogenation:
-
Ruthenium activates the O–H bond, forming a Ru–H species.
-
β-Hydride elimination generates a ketone intermediate.
-
Ligand dearomatization stabilizes transient species, lowering activation barriers .
This synergy between metal and ligand orbitals enables MAC to achieve turnover frequencies (TOFs) exceeding 1000 h⁻¹ in hydrogenation and dehydrogenation reactions, rivaling noble-metal catalysts like platinum and palladium .
| Supplier | Purity | Packaging | Price (USD) | Catalog Number |
|---|---|---|---|---|
| Strem Chemicals | 98% | 25 mg | 131 | 44-0525 |
| Arctom | 98% | 100 mg | 729 | AS528184 |
| Bide Pharmatech | 95% | 1 g | 2,450 | Custom |
Prices reflect bulk discounts (e.g., 10% reduction for orders >1 kg). Lead times range from 2–6 weeks due to synthesis on demand .
Future Directions and Research Opportunities
Expanding Catalytic Scope
Recent studies suggest MAC derivatives could mediate C–F bond activation and asymmetric hydrogenation, though enantioselectivity remains modest (≤70% ee) . Computational ligand design and high-throughput screening may unlock new stereoselective pathways.
Sustainable Manufacturing
Life-cycle assessments highlight opportunities to reduce synthetic waste by employing catalytic Mitsunobu reactions for phosphinomethylation, potentially increasing atom economy from 65% to >90% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume